Emmolic acid, acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19-,20+,21-,22-,23+,24+,25-,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-VSBKJJMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for Ceanothic Acid and Its Derivatives
Identification of Botanical Sources Containing Ceanothic Acid and its Acetate (B1210297)
Genera and Species Identification (e.g., Ziziphus, Colubrina, Ceanothus)
Ceanothic acid has been identified in several genera within the Rhamnaceae family. Research has documented its presence in various species of Ziziphus, Colubrina, and Ceanothus.
Specific species known to contain ceanothic acid include:
Ziziphus : This genus is a significant source of ceanothic acid and its derivatives. d-nb.info Species such as Ziziphus jujuba, Ziziphus mauritiana, and Ziziphus cambodiana have been reported to contain these compounds. chemicalbook.combiocrick.comsemanticscholar.orgnih.govmdpi.com
Colubrina : Colubrina asiatica is a known source, from which researchers have isolated new ceanothane triterpenes derived from ceanothic acid. biocrick.com
Ceanothus : The compound was identified in Ceanothus americanus, where it was isolated through bioassay-guided fractionation. biocrick.comnih.gov
Colletia : Ceanothic acid has also been isolated from the roots of Colletia hixtrix. nih.gov
| Genus | Species | Reference |
|---|---|---|
| Ziziphus | Z. jujuba, Z. mauritiana, Z. cambodiana | d-nb.infochemicalbook.combiocrick.comsemanticscholar.org |
| Colubrina | C. asiatica | biocrick.com |
| Ceanothus | C. americanus | biocrick.comnih.gov |
| Colletia | C. hixtrix | nih.gov |
Specific Plant Parts (e.g., Roots, Seeds, Barks, Leaves)
The distribution of ceanothic acid and its derivatives can vary within the plant. Different parts have been utilized for extraction, indicating that the synthesis and storage of these compounds are localized.
Roots : The roots and root bark are common sources. For instance, ceanothic acid was extracted from the dried root bark of Ziziphus cambodiana and the roots of Colubrina asiatica and Colletia hixtrix. chemicalbook.combiocrick.comnih.gov
Seeds : The seeds of Ziziphus mauritiana have been found to contain ceanothic acid. biocrick.comsemanticscholar.org
Barks : Stem bark is another plant part rich in these compounds, as shown in studies on the genus Ziziphus. d-nb.info
Leaves : While less commonly cited for ceanothic acid specifically, leaves of various species in the Rhamnaceae family are used for the extraction of other triterpene acids. phcog.com
| Plant Part | Species Example | Reference |
|---|---|---|
| Roots/Root Bark | Ziziphus cambodiana, Colubrina asiatica | chemicalbook.combiocrick.com |
| Seeds | Ziziphus mauritiana | biocrick.comsemanticscholar.org |
| Stem Bark | Ziziphus species | d-nb.info |
Extraction and Purification Techniques for Ceanothic Acid
The process of isolating ceanothic acid from plant material begins with extraction to create a crude extract, followed by purification to isolate the specific compound.
Solvent Extraction Methods
Solvent extraction is the primary method for obtaining triterpenoids from plant tissues. phcog.com The choice of solvent is critical and is based on the polarity of the target compounds. For triterpene acids like ceanothic acid, a range of organic solvents is employed. phcog.com
Commonly used solvents and techniques include:
Methanol (B129727) and Ethanol : These polar solvents are frequently used for the initial extraction. A methanol extract of Ceanothus americanus demonstrated the presence of ceanothic acid. biocrick.comnih.gov Ethanol is also widely used, sometimes in combination with other techniques like ultrasound-assistance, to enhance extraction efficiency. vjs.ac.vn
Ethyl Acetate : This solvent of medium polarity is effective for extracting triterpenoids. It was used to extract ceanothic acid from the root bark of Z. cambodiana after initial degreasing with hexane. chemicalbook.com
Chloroform : Chloroform has also been utilized in the extraction of triterpenoids from various plant materials. phcog.comacs.org
Preliminary Defatting : Often, a nonpolar solvent like n-hexane is used first to remove oils and fats from the plant material, a process known as defatting. chemicalbook.comphcog.com This step increases the efficiency of the subsequent extraction of the desired triterpenoids.
Advanced methods such as ultrasound-assisted extraction (UAE) and Soxhlet extraction are also employed to improve yields and reduce extraction times. vjs.ac.vnacs.orggoogle.com
| Solvent | Extraction Technique | Purpose | Reference |
|---|---|---|---|
| n-Hexane | Maceration or Soxhlet | Defatting/Removal of nonpolar compounds | chemicalbook.comphcog.com |
| Methanol/Ethanol | Maceration, Soxhlet, UAE | Primary extraction of triterpenoids | biocrick.comphcog.comvjs.ac.vn |
| Ethyl Acetate | Sequential Extraction | Extraction of medium-polarity compounds | chemicalbook.comphcog.com |
| Chloroform | Soxhlet Extraction | Primary extraction of triterpenoids | phcog.comacs.org |
Chromatographic Separation Strategies
Following crude extraction, the resulting mixture contains numerous compounds. Chromatographic techniques are essential for the separation and purification of ceanothic acid from this complex mixture.
Column chromatography is a fundamental and widely used technique for purifying compounds from plant extracts. orgchemboulder.comcolumn-chromatography.com The process involves a stationary phase (typically silica (B1680970) gel or alumina) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it. orgchemboulder.com
The isolation of ceanothic acid frequently involves the following steps:
Preparation of the Column : Silica gel is the most common stationary phase used for the separation of phytochemicals like triterpenoids. column-chromatography.com
Application of the Extract : The crude extract is concentrated and loaded onto the top of the column. orgchemboulder.com
Elution : A solvent system is passed through the column to separate the components. The separation is based on the differential affinities of the compounds for the stationary and mobile phases. orgchemboulder.com A gradient elution, where the polarity of the solvent is gradually increased, is often used to effectively separate compounds with different polarities. rochester.edu For instance, a sequence starting with a nonpolar solvent and gradually adding a more polar solvent allows for the sequential elution of different classes of compounds.
Fraction Collection and Analysis : The eluent is collected in a series of fractions. These fractions are then analyzed, often using Thin Layer Chromatography (TLC), to identify which ones contain the desired compound. orgchemboulder.com Fractions containing pure ceanothic acid are then combined and the solvent is evaporated.
In the isolation of constituents from Ziziphus mauritiana seeds, silica gel column chromatography was a key step in obtaining pure compounds, including ceanothic acid. semanticscholar.org
Flash Chromatography Protocols
Flash chromatography is a crucial step in the medium- to large-scale purification of target compounds from semi-purified plant fractions. It is a rapid form of preparative column chromatography that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components of a mixture.
In the isolation of 3-O-acetyl ceanothic acid, a medium-polarity fraction obtained from the initial extraction and partitioning steps was subjected to flash chromatography. scielo.brscielo.br A specific fraction weighing 550 mg was purified using an isocratic elution system, which involves using a constant solvent composition throughout the separation process. This procedure successfully yielded 172.1 mg of pure 3-O-acetyl ceanothic acid. scielo.brscielo.br The detailed parameters for this protocol are outlined in the table below.
| Parameter | Specification | Source |
| Stationary Phase | Silica Gel (200-400 mesh) | researchgate.net |
| Mobile Phase | Hexane / Acetone (Me₂CO) | scielo.brscielo.br |
| Elution Mode | Isocratic | scielo.brscielo.br |
| Solvent Ratio | 8:2 (v/v) | scielo.brscielo.br |
| Input Fraction | CG-5E (550 mg) | scielo.brscielo.br |
| Yield | 172.1 mg (pure 3-O-acetyl ceanothic acid) | scielo.brscielo.br |
Thin Layer Chromatography (TLC) in Fractionation
Thin Layer Chromatography (TLC) is an essential analytical technique used throughout the isolation process to monitor the progress of the purification. It is employed to analyze the composition of the crude extract and the subsequent fractions obtained from other chromatographic steps, helping to identify the fractions containing the target compound.
For the analysis of 3-O-acetyl ceanothic acid, analytical TLC was performed on aluminum-backed silica gel plates (60F₂₅₄). researchgate.net After developing the plates with a specific solvent system, the separated compounds were visualized by spraying with a solution containing phosphomolybdic acid and ceric sulfate (B86663) in sulfuric acid. researchgate.net This technique was used to confirm the presence of 3-O-acetyl ceanothic acid in the crude root extract of C. greggii by comparing its retention factor (Rf) value with that of the purified compound. researchgate.net Two different solvent systems were found to be effective for the analysis. researchgate.netresearchgate.net
| Parameter | System A | System B | Source |
| Stationary Phase | Silica Gel 60F₂₅₄ (on aluminum backing) | Silica Gel 60F₂₅₄ (on aluminum backing) | researchgate.net |
| Mobile Phase | Hexane / Acetone (Me₂CO) | Ether / Hexane | researchgate.netresearchgate.net |
| Solvent Ratio | 8:2 (v/v) | 1:1 (v/v) | researchgate.netresearchgate.net |
| Visualization | Phosphomolybdic acid / Ceric sulfate spray | Phosphomolybdic acid / Ceric sulfate spray | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to assess the purity of isolated compounds and to guide the fractionation process. In the study of the C. greggii root extract, HPLC combined with UV detection was utilized to analyze the profiles of the crude extract and its semi-purified fractions.
This analysis was instrumental in identifying which components within the complex mixture were correlated with biological activity, thereby guiding the selection of fractions for further purification. The analysis indicated that components with specific retention times (t R), namely 48.2, 48.7, and 51.8 minutes, were of particular interest. researchgate.net While HPLC was used here in an analytical capacity to guide the isolation strategy, the final large-scale purification of 3-O-acetyl ceanothic acid in this specific research was accomplished via flash chromatography. scielo.brscielo.br
Synthetic and Semi Synthetic Strategies for Ceanothic Acid Acetate and Analogues
Total Synthesis Approaches for Ceanothic Acid Core
The total synthesis of the ceanothic acid core presents a formidable challenge to synthetic organic chemists due to its complex pentacyclic framework and multiple stereocenters. A comprehensive review of the current scientific literature indicates that a complete total synthesis of ceanothic acid has not yet been reported. This is likely attributable to the molecule's structural complexity and the relative abundance of the parent compound from natural sources, which allows for extensive semi-synthetic modifications. Research has thus far prioritized the isolation of ceanothic acid from plant sources and its subsequent chemical modification to generate a library of derivatives.
Semi-Synthesis of Ceanothic Acid Acetate (B1210297) from Ceanothic Acid
The conversion of naturally occurring ceanothic acid to ceanothic acid acetate is achieved through semi-synthetic methods, primarily involving the esterification of the hydroxyl group at the C-3 position.
The hydroxyl group at the C-3 position of ceanothic acid is a primary target for esterification to produce a variety of derivatives. This transformation is a common strategy to modify the lipophilicity and biological activity of the parent molecule. The esterification can be accomplished using a range of carboxylic acids or their activated derivatives in the presence of a suitable catalyst.
For instance, the direct esterification of ceanothic acid with other organic acids can be facilitated to create novel esters. An example includes the synthesis of 3-O-vanillylceanothic acid, which has been isolated from the root bark of Ziziphus cambodiana researchgate.net. Semi-synthetic approaches often employ coupling agents to facilitate the reaction between the C-3 hydroxyl group and a carboxylic acid.
The synthesis of ceanothic acid acetate involves the specific acetylation of the C-3 hydroxyl group. While a dedicated protocol for the mono-acetylation of ceanothic acid is not extensively detailed in the reviewed literature, a general and highly effective method for the acetylation of hydroxyl groups on complex molecules like triterpenoids involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270) nih.govnih.govresearchgate.net.
In a typical procedure, ceanothic acid would be dissolved in anhydrous pyridine, to which an excess of acetic anhydride is added. The reaction mixture is stirred, often at room temperature, until the starting material is consumed, as monitored by thin-layer chromatography (TLC) researchgate.net. Pyridine serves as both a solvent and a basic catalyst, activating the hydroxyl group for nucleophilic attack on the acetic anhydride and neutralizing the acetic acid byproduct . Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques. A diacetylated derivative of a similar ceanothane-type triterpenoid (B12794562) has been reported, indicating that both the C-2 and C-3 hydroxyl groups can be acetylated under these conditions frontiersin.org. Selective acetylation at the C-3 position would likely require careful control of reaction conditions or the use of protecting group strategies.
Table 1: General Protocol for Acetylation of Alcohols
| Step | Procedure | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1 | Dissolution | Dry Pyridine | Dissolves the triterpenoid and acts as a basic catalyst. |
| 2 | Addition of Reagent | Acetic Anhydride | Provides the acetyl group for the esterification reaction. |
| 3 | Reaction | Stirring at room temperature | Allows the acetylation reaction to proceed to completion. |
| 4 | Quenching | Methanol (B129727) | Reacts with excess acetic anhydride to stop the reaction. |
| 5 | Work-up | Dichloromethane or Ethyl acetate, 1 M HCl, sat. aq. NaHCO₃, Brine | Extracts the product and removes pyridine and acetic acid byproducts. |
| 6 | Purification | Silica (B1680970) Gel Chromatography | Isolates the pure acetylated product from any remaining impurities. |
Derivatization of Ceanothic Acid for Structural Diversity
To explore the chemical space around the ceanothic acid scaffold, various derivatization strategies have been employed, including modifications to the A-ring and functional group transformations through oxidation and reduction.
The preparation of 1-norceanothane derivatives has been successfully achieved starting from ceanothic acid dibenzyl ester acs.orgmedchemexpress.com. One such derivative, 1-decarboxy-3-oxo-ceanothic acid, was synthesized as part of a study on the cytotoxic effects of these modified triterpenoids medchemexpress.com. The synthesis of these A-nor triterpenoids involves multi-step sequences that reconfigure the A-ring of the ceanothane core researchgate.net. While the synthesis of ring-A homologues (expanded rings) of ceanothic acid is not explicitly detailed, ring expansion strategies are a known method for creating medicinally important medium-sized rings from smaller ring systems in other molecular contexts nih.gov.
Reduction and oxidation reactions are powerful tools for the functionalization of the ceanothic acid core, allowing for the introduction or modification of key functional groups researchgate.net.
Oxidation Reactions: The hydroxyl group at C-3 and the carboxylic acid groups are common sites for oxidation. For example, the oxidation of the C-3 hydroxyl group in ceanothic acid to a ketone has been accomplished using Jones reagent (chromium trioxide in sulfuric acid and acetone) at 0 °C researchgate.net. This transformation yields 3-oxo-ceanothic acid, which can serve as a precursor for further derivatization.
Reduction Reactions: Conversely, the carboxylic acid functionalities of ceanothic acid can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) is typically used for this purpose researchgate.netlibretexts.orgchemguide.co.uk. This reaction converts the carboxylic acid groups at C-1 and C-28 to their corresponding hydroxymethyl groups, significantly altering the polarity and hydrogen-bonding capabilities of the molecule.
Table 2: Summary of Derivatization Reactions on Ceanothic Acid
| Reaction Type | Reagent(s) | Position(s) Modified | Product Functional Group(s) | Reference |
|---|---|---|---|---|
| Oxidation | Jones Reagent | C-3 | Ketone | researchgate.net |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | C-1, C-28 | Primary Alcohols | researchgate.net |
| Esterification | Methyl Iodide (CH₃I), K₂CO₃ | C-1, C-28 | Methyl Esters | researchgate.net |
| Etherification | Benzyl (B1604629) Bromide, K₂CO₃, DMF | C-3 | Benzyl Ether | researchgate.net |
| Esterification | 2-Furoyl Chloride, DMAP | C-3 | Furoyl Ester | researchgate.net |
Incorporation of Various Ester Side Chains
The esterification of ceanothic acid at its hydroxyl and carboxylic acid groups represents a versatile strategy for the generation of a diverse range of analogues. This approach allows for the introduction of a wide array of side chains, leading to derivatives with potentially modified biological activities. Standard esterification procedures are often employed, utilizing the corresponding acyl chlorides or carboxylic acids under appropriate catalytic conditions.
One common modification involves the methylation of the carboxylic acid groups at positions C-1 and C-28. This can be achieved by reacting ceanothic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction effectively converts the carboxylic acids into their corresponding methyl esters, altering the polarity and hydrogen bonding capacity of the molecule.
Furthermore, the hydroxyl group at the C-3 position is a prime site for the introduction of various ester functionalities. For instance, the synthesis of 3-O-furoyl-ceanothic acid has been reported. This derivative is prepared by the reaction of ceanothic acid with 2-furoyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The furoyl moiety, a heterocyclic aromatic group, introduces distinct electronic and steric features to the ceanothic acid core.
The synthesis of these ester derivatives can be monitored and the products characterized using standard analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Table 1: Synthesis of Ceanothic Acid Ester Derivatives
| Derivative Name | Precursor | Reagents and Conditions | Reference |
|---|---|---|---|
| Ceanothic 2, 28-dimethyl ester | Ceanothic acid | CH₃I, K₂CO₃, acetone, room temperature | researchgate.net |
| 3-O-Furoyl-ceanothic acid | Ceanothic acid | 2-Furoyl chloride, DMAP, 70°C | researchgate.net |
Synthesis of Novel Ceanothane Conjugates (e.g., Protocatechuoyl, Vanillyl, Benzoyl)
The conjugation of ceanothic acid with various phenolic and aromatic moieties has been explored to create novel derivatives with potentially enhanced or new biological activities. This strategy leverages the known biological properties of the conjugated molecules to produce hybrid compounds with synergistic or unique therapeutic potential.
Protocatechuoyl Conjugates:
A notable example is the semi-synthesis of 3-O-protocatechuoylceanothic acid. Protocatechuic acid is a phenolic compound known for its antioxidant properties. The synthesis of its ceanothane conjugate involves a multi-step process. A key challenge in this synthesis is the selective esterification of the C-3 hydroxyl group of ceanothic acid without affecting the two carboxylic acid functionalities and the hydroxyl groups of protocatechuic acid.
A successful synthetic route involves the protection of the catechol hydroxyls of protocatechuic acid, for example, as a benzyl ether. The protected protocatechuic acid is then coupled with ceanothic acid, often with the aid of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The final step involves the deprotection of the benzyl groups, typically through catalytic hydrogenation, to yield the desired 3-O-protocatechuoylceanothic acid.
Vanillyl Conjugates:
A plausible synthetic route would involve the activation of vanillic acid, potentially as its acyl chloride (vanilloyl chloride), followed by reaction with ceanothic acid in the presence of a suitable base to neutralize the hydrogen chloride byproduct. Alternatively, standard coupling reagents such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) could be employed to facilitate the esterification between vanillic acid and ceanothic acid. The phenolic hydroxyl group of vanillic acid may require protection prior to the coupling reaction to prevent undesired side reactions, followed by a deprotection step.
Benzoyl Conjugates:
The introduction of a benzoyl group at the C-3 hydroxyl position of ceanothic acid can be achieved through standard benzoylation methods. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine.
This reaction proceeds via the nucleophilic attack of the C-3 hydroxyl group on the carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the ester product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired 3-O-benzoyl-ceanothic acid.
Table 2: Synthetic Strategies for Novel Ceanothane Conjugates
| Conjugate Type | Key Reagents | General Method | Key Considerations |
|---|---|---|---|
| Protocatechuoyl | Protocatechuic acid, DCC, DMAP, Pd/C | Protection of protocatechuic acid hydroxyls, DCC/DMAP mediated coupling, deprotection via hydrogenation. | Selective protection and deprotection are crucial for successful synthesis. |
| Vanillyl | Vanillic acid or Vanilloyl chloride | Esterification using activated vanillic acid or direct coupling with vanillic acid using coupling agents. | Potential need for protection of the phenolic hydroxyl group of vanillic acid. |
| Benzoyl | Benzoyl chloride, Pyridine or NaOH | Schotten-Baumann reaction conditions. | Optimization of base and solvent to maximize yield and minimize side reactions. |
Advanced Spectroscopic Techniques for Structural Elucidation of Ceanothic Acid and Its Acetate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out atomic connectivity, often leading to a complete structural assignment.
One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum of 3-O-acetyl ceanothic acid reveals characteristic signals that provide initial clues to its structure. Key resonances include seven distinct methyl singlets, indicating the presence of seven tertiary methyl groups. A prominent singlet at δ 2.03 ppm is indicative of the methyl protons of an acetyl group. researchgate.netscielo.br Furthermore, a downfield signal at δ 5.07 ppm corresponds to a carbinol proton, suggesting the location of the acetate (B1210297) ester. researchgate.netscielo.br The presence of an isopropenyl group is confirmed by signals for a methyl group attached to a double bond (δ 1.68 ppm) and two vinylic protons observed as broad singlets at δ 4.58 and 4.70 ppm. researchgate.net
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon count and type can be established. For 3-O-acetyl ceanothic acid, key signals include a resonance at δ 172.5 ppm, corresponding to the ester carbonyl carbon of the acetate group. researchgate.netscielo.br Additional carbonyl signals are observed at δ 177.4 and 180.1 ppm. scielo.br The carbons of the isopropenyl group are identified by the quaternary sp² carbon signal at δ 152.0 ppm. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts for 3-O-acetyl ceanothic acid
| Atom/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Carbinol Proton (H-3) | 5.07 | - |
| Acetyl Methyl (CH₃) | 2.03 | - |
| Isopropenyl Methyl (H-29) | 1.68 | - |
| Vinylic Protons (H-30) | 4.58, 4.70 | - |
| Ester Carbonyl (C=O) | - | 172.5 |
| Isopropenyl Carbon (C-20) | - | 152.0 |
| Other Carbonyls | - | 177.4, 180.1 |
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. This allows for the mapping of adjacent protons and the assembly of spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbon signal for each protonated position in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This experiment is vital for connecting different spin systems and for identifying the positions of quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. For 3-O-acetyl ceanothic acid, a critical HMBC correlation is observed between the acetyl methyl protons (δ 2.03) and the ester carbonyl carbon (δ 172.5), unequivocally placing the acetate group at the C-3 position. researchgate.netscielo.br Additionally, HMBC correlations from the isopropenyl methyl protons (δ 1.68) to the vinylic carbons help to confirm the structure of this functional group. researchgate.net
Table 2: Key HMBC Correlations for 3-O-acetyl ceanothic acid
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
| Acetyl CH₃ (δ 2.03) | Ester C=O (δ 172.5) | Confirms attachment of the acetyl group. |
| Isopropenyl CH₃ (δ 1.68) | Vinylic Carbons (e.g., C-20, C-30) | Establishes the isopropenyl moiety. |
| Carbinol H (δ 5.07) | Ester C=O (δ 172.5) | Links the C-3 position to the acetate group. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of a molecule's exact elemental composition. For 3-O-acetyl ceanothic acid, HRMS analysis (specifically using ESI, or Electrospray Ionization) detected a pseudomolecular ion peak [M + Na]⁺ at an m/z of 551.3524. researchgate.netscielo.br This accurate mass measurement corresponds to a molecular formula of C₃₂H₄₈O₆, which implies nine degrees of unsaturation (rings and/or double bonds) in the structure. researchgate.net
In MS/MS analysis, a specific parent ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, as weaker bonds tend to break preferentially. For acetate derivatives, a characteristic loss of the acetyl group or acetic acid can often be observed, helping to confirm the presence and location of this functional group.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for their identification.
The FTIR spectrum for 3-O-acetyl ceanothic acid displays several key absorption bands that confirm the presence of its main functional groups. researchgate.netscielo.br
A band at 3073 cm⁻¹ is characteristic of the C-H stretching vibration of a vinylic group (C=CH). researchgate.netscielo.br
A strong absorption at 1731 cm⁻¹ is indicative of the C=O stretching vibration of an ester functional group, corresponding to the acetate moiety. researchgate.netscielo.br
Another carbonyl absorption is observed at 1681 cm⁻¹ , which is assigned to the C=O stretch of the carboxylic acid group. researchgate.netscielo.br
Table 3: Characteristic IR Absorption Bands for 3-O-acetyl ceanothic acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3073 | C-H stretch | Vinylic (C=C-H) |
| 1731 | C=O stretch | Ester (Acetate) |
| 1681 | C=O stretch | Carboxylic Acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for identifying and quantifying compounds containing chromophores—functional groups with valence electrons that can be excited by radiation in the 200-800 nm range.
In the context of ceanothic acid acetate, the primary chromophores are the carboxyl group, the acetate group, and the exocyclic double bond of the isopropenyl moiety. The carboxylic acid and acetate carbonyl groups typically exhibit a weak n→π* transition at approximately 200-220 nm. The isopropenyl C=C double bond is expected to show a π→π* transition below 200 nm. Due to the lack of an extended conjugated system, strong absorptions in the longer wavelength UV or visible region are not anticipated for ceanothic acid acetate. The primary utility of UV-Vis spectroscopy for this compound is to confirm the presence of these unsaturated groups and for quantitative analysis, as the absorbance is proportional to the concentration.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Carbonyl (C=O) of Carboxylic Acid & Acetate | n → π | ~200-220 |
| Isopropenyl (C=C) | π → π | <200 |
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods are a class of spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org For complex molecules with multiple stereocenters like ceanothic acid acetate, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive tools for assigning the absolute configuration. slideshare.net
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub A non-zero ECD signal is only observed for chiral molecules in the region of their UV-Vis absorbing chromophores. The resulting spectrum is a plot of this differential absorption (Δε = εL - εR) versus wavelength.
The phenomenon where an optically active chromophore exhibits both absorption and circular dichroism is known as the Cotton effect. libretexts.org A positive Cotton effect corresponds to a positive peak in the ECD spectrum, while a negative Cotton effect corresponds to a negative trough. The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemical environment around the chromophore.
For ceanothic acid acetate, the carbonyl groups of the carboxylic acid and the acetate function are the most significant chromophores for ECD analysis. The spatial arrangement of substituents around these groups, dictated by the rigid pentacyclic triterpenoid (B12794562) skeleton, induces chirality in the electronic transitions of the carbonyls. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-mechanical calculations for possible stereoisomers, the absolute configuration can be unambiguously determined. acgpubs.org For instance, the sign of the Cotton effect associated with the n→π* transition of the C-28 carboxylic acid can help define the stereochemistry of the E-ring.
| Wavelength (nm) | Δε (M-1cm-1) | Sign of Cotton Effect | Associated Transition |
|---|---|---|---|
| ~215 | Positive | Positive | n → π* of COOH |
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a substance with respect to the wavelength of light. wikipedia.org While simple molecules may show a plain curve where the rotation consistently increases or decreases with shorter wavelengths, molecules with absorbing chromophores exhibit anomalous curves. slideshare.net
These anomalous curves, which show distinct peaks and troughs, are also referred to as Cotton effect curves and are directly related to the ECD spectrum. slideshare.net A positive Cotton effect in ORD is characterized by a curve where the optical rotation first increases to a maximum (a peak) as the wavelength approaches the absorption band from the long-wavelength side, then rapidly decreases, crosses the zero-rotation axis at the absorption maximum, and reaches a minimum (a trough). libretexts.org A negative Cotton effect shows the opposite behavior, with a trough appearing at a longer wavelength than the peak.
The shape and sign of the ORD curve for ceanothic acid acetate would be primarily influenced by the same carbonyl chromophores that dominate its ECD spectrum. The analysis of the ORD curve, particularly the sign of its Cotton effect, has been a classical method for correlating the stereochemistry of steroids and triterpenes. kud.ac.in By comparing the ORD curve of ceanothic acid acetate to those of known related triterpenoids, one can deduce the absolute configuration of its stereocenters.
| Feature | Approximate Wavelength (nm) | Specific Rotation [α] |
|---|---|---|
| Peak | ~225 | Positive (e.g., +2500) |
| Crossover | ~215 | 0 |
| Trough | ~205 | Negative (e.g., -1500) |
Table of Mentioned Compounds
| Compound Name |
|---|
| Ceanothic acid acetate |
| Ceanothic acid |
Biological Activities and Mechanistic Studies of Ceanothic Acid and Its Acetate Derivatives
Anticancer and Antitumor-Promoting Activities
Derivatives of ceanothic acid have demonstrated cytotoxic effects against human cancer cell lines. One such derivative, 1-decarboxy-3-oxo-ceanothic acid, was found to be the most cytotoxic among several prepared compounds against human ovarian adenocarcinoma (OVCAR-3) and human cervical cancer (HeLa) cell lines. nih.gov The potency of this compound is highlighted by its half-maximal inhibitory concentration (IC50) values. nih.govchemfaces.com In comparison, the parent compound, ceanothic acid, showed weaker inhibition, with cell survival rates of 68% for OVCAR-3 and 65% for HeLa at the tested concentrations. medchemexpress.com
Table 1: Cytotoxicity of Ceanothic Acid Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-decarboxy-3-oxo-ceanothic acid | OVCAR-3 | 2.8 |
This table is interactive. Sort columns by clicking on the headers.
The potential for ceanothic acid derivatives to act as cancer chemopreventive agents has been evaluated using an in vitro antitumor-promoting assay. This assay measures the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.gov A study involving the C-3 esterification of ceanothic acid and its structural homolog, betulinic acid, produced sixteen different terpenoids. nih.gov Several of these ester derivatives displayed noteworthy inhibitory effects on EBV-EA activation, suggesting potential antitumor-promoting activity. nih.gov While specific data for an acetate-only derivative was not detailed, the positive results for the broader class of ester derivatives indicate a promising area for further investigation. nih.gov
The cytotoxic effects of ceanothic acid derivatives appear to be mediated, at least in part, through the induction of programmed cell death, or apoptosis. chemfaces.comnih.gov Studies on 1-decarboxy-3-oxo-ceanothic acid (DOCA) in OVCAR-3 cells revealed that the compound inhibits DNA synthesis in a dose-dependent manner. nih.govbiocrick.com
Morphological changes associated with apoptosis, such as a reduction in cell volume and the condensation of nuclear structures, were observed in cells treated with DOCA. chemfaces.comnih.gov Furthermore, analysis by agarose (B213101) gel electrophoresis showed that treatment with the compound led to DNA fragmentation, which creates a characteristic ladder pattern, a hallmark of apoptosis. nih.gov The apoptotic process initiated by DOCA appears to require the synthesis of new proteins, as it was partially inhibited by the protein synthesis inhibitor cycloheximide. chemfaces.comnih.gov
Antimicrobial and Antiparasitic Activities
Various ceanothane-type triterpenes have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. A derivative containing an acetyl group, 3-O-acetyl-7-O-benzoyl ceanothic acid methylester, isolated from the roots of Colubrina asiatica, demonstrated antiplasmodial activity with an IC50 value of 3.07 µg/mL. biocrick.comtandfonline.com Another related compound, 3-O-(4-hydroxy-3-methoxybenzoyl)ceanothic acid, also showed significant in vitro antiplasmodial activity with an IC50 value of 3.7 µg/ml. jst.go.jpnih.gov In contrast, the parent ceanothic acid was reported to have weaker activity, with an IC50 value greater than 20 µM. frontiersin.org
Table 2: Antiplasmodial Activity of Ceanothic Acid Derivatives against P. falciparum
| Compound | IC50 (µg/mL) |
|---|---|
| 3-O-acetyl-7-O-benzoyl ceanothic acid methylester | 3.07 |
This table is interactive. Sort columns by clicking on the headers.
Research has also explored the efficacy of ceanothic acid derivatives against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The compound 3-O-acetyl-7-O-benzoyl ceanothic acid methylester was found to have antimycobacterial activity, exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL. biocrick.comtandfonline.com Other ceanothane triterpenes have also shown activity against this bacterium. For instance, 3-O-(4-hydroxy-3-methoxybenzoyl)ceanothic acid and betulinic acid both showed an MIC of 25 µg/ml. jst.go.jpnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 1-decarboxy-3-oxo-ceanothic acid |
| 3-O-acetyl-7-O-benzoyl ceanothic acid methylester |
| 3-O-(4-hydroxy-3-methoxybenzoyl)ceanothic acid |
| Betulinic acid |
| Ceanothic acid |
Neuropharmacological Activities
Ceanothic acid and its derivatives have emerged as significant inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov The primary mechanism of action involves interaction with the peripheral anionic site (PAS) of the enzyme, which plays a role in the aggregation of amyloid-β plaques nih.govresearchgate.net.
A key study focused on the chemical modification of ceanothic acid through routes such as esterification, reduction, and oxidation to create a series of six derivatives. nih.govoup.com All prepared derivatives demonstrated inhibitory activity against AChE, with potencies significantly higher than the parent compound. nih.gov The derivatives exhibited IC₅₀ values ranging from 5.28 to 17.86 nM. nih.gov This represents a substantial enhancement in activity compared to the IC₅₀ of ceanothic acid itself, which was determined to be 47.38 nM. nih.gov The potency of these derivatives is also notable when compared to established AChE inhibitors; for instance, the mixed inhibitor donepezil (B133215) has an IC₅₀ of 12 nM, and the competitive inhibitor galantamine has an IC₅₀ of 101 nM. nih.gov
Kinetic studies revealed that the inhibition by these derivatives is competitive and reversible. nih.govresearchgate.net Molecular docking and propidium (B1200493) iodide displacement assays confirmed that the inhibitory effect is produced through interaction with the PAS of AChE. nih.gov This dual action of inhibiting the enzyme's catalytic activity and potentially interfering with amyloid plaque formation makes ceanothic acid derivatives promising candidates for further neuropharmacological research. oup.com
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Ceanothic Acid and Its Derivatives
| Compound/Drug | Type | IC₅₀ (nM) |
| Ceanothic Acid | Parent Compound | 47.38 |
| Ceanothic Acid Derivatives | Synthesized Derivatives | 5.28 - 17.86 |
| Donepezil | Reference Drug (Mixed Inhibitor) | 12 |
| Galantamine | Reference Drug (Competitive Inhibitor) | 101 |
Data sourced from a study on ceanothane derivatives as AChE inhibitors. nih.gov
Interaction with Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) of AChE
Ceanothic acid and its derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease. nih.govresearchgate.net Research indicates that these compounds function as dual-site AChE inhibitors, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). nih.govresearchgate.net The CAS is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy. nih.gov The PAS, located at the entrance of the enzyme's active site gorge, is implicated in the AChE-induced aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net
Studies involving propidium iodide, a selective ligand for the PAS, have shown that ceanothic acid derivatives can displace it, confirming their interaction with this site. nih.gov By binding to the PAS, these derivatives can potentially hinder the formation of amyloid plaques. nih.govresearchgate.net Molecular docking and kinetic data further support that while these inhibitors interact with both sites, the interaction with the PAS is more effective, which is a desirable characteristic for multi-target anti-Alzheimer's drugs. nih.gov The interaction of the parent ceanothic acid with the PAS involves hydrogen bonds with residues such as Ser293, Phe295, Arg296, and Tyr337, as well as other hydrophobic interactions. nih.gov
Enzyme Kinetic Studies (Competitive, Non-Competitive, Reversible Inhibition)
Enzyme kinetic studies have been conducted to elucidate the mechanism of AChE inhibition by ceanothane derivatives. The results from these studies present a nuanced picture. Several sources indicate that the inhibition of AChE by derivatives of ceanothic acid is competitive and reversible in nature. nih.govresearchgate.netubiobio.cl
However, within the same research, it has also been noted that certain derivatives exhibit a non-competitive mode of inhibition. nih.gov This suggests that different structural modifications to the parent ceanothic acid molecule can alter the mechanism of interaction with the acetylcholinesterase enzyme. The non-competitive inhibition is supported by molecular docking studies which show that some compounds bind to amino acids located in the PAS, a site distinct from the catalytic active site where the substrate binds. nih.gov
In Silico Molecular Docking and Binding Affinity Predictions
In silico molecular docking studies have been instrumental in visualizing and predicting the binding interactions between ceanothic acid derivatives and AChE. For the parent compound, ceanothic acid, molecular docking has revealed a binding energy of -7.46 kcal/mol. nih.gov The docking simulations show that it binds to the PAS through hydrogen bonds and various hydrophobic interactions with key amino acid residues. nih.gov
For the derivatives, docking studies confirm that their inhibitory activity primarily occurs through interaction with the PAS. nih.govresearchgate.net The energy of interaction with the CAS is noted to be very high, indicating a short residence time at this site. nih.gov This preferential binding to the PAS is a key finding from the in silico predictions.
| Compound | IC₅₀ (nM) |
|---|---|
| Ceanothic Acid Derivatives (Range) | 5.28–17.86 |
| Ceanothic Acid (Parent Compound) | 47.38 |
| Donepezil (Reference Drug) | 12 |
| Galantamine (Reference Drug) | 101 |
This table presents the half maximal inhibitory concentration (IC₅₀) values for ceanothic acid and its derivatives against acetylcholinesterase (AChE), compared to standard reference drugs. The data for the derivatives is presented as a range from a study of six different derivatives. nih.gov
Anti-inflammatory and Immunomodulatory Activities
While specific studies on the anti-inflammatory and immunomodulatory activities of ceanothic acid acetate (B1210297) are not available in the reviewed literature, research on the parent compound, ceanothic acid, demonstrates notable anti-inflammatory effects.
There is currently a lack of specific scientific data on the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by ceanothic acid acetate.
There is currently a lack of specific scientific data regarding the modulation of cyclooxygenase (COX-1, COX-2) and lipoxygenase (5-LOX) pathways by ceanothic acid acetate.
Studies on the parent compound, ceanothic acid, have demonstrated significant antinociceptive (pain-relieving) effects in animal models. tandfonline.comnih.govresearchgate.net In one study, ceanothic acid, at a dose of 50 mg/kg, exhibited a 64.28% antinociceptive activity in comparison to the standard drug diclofenac (B195802) sodium (72.3% at 50 mg/kg). tandfonline.comnih.gov
Additionally, ceanothic acid has shown anti-inflammatory effects in animal models of edema. It inhibited xylene-induced ear edema by 51.33% and also showed inhibition of carrageenan-induced paw edema. tandfonline.comnih.gov These findings suggest that the parent compound of ceanothic acid acetate possesses peripherally acting anti-inflammatory and analgesic properties.
| Activity | Model | Compound (50 mg/kg) | % Inhibition/Activity | Reference Drug (50 mg/kg) | % Inhibition/Activity |
|---|---|---|---|---|---|
| Antinociceptive | Acetic acid-induced writhing | Ceanothic Acid | 64.28% | Diclofenac Sodium | 72.3% |
| Anti-inflammatory | Xylene-induced ear edema | Ceanothic Acid | 51.33% | Diclofenac Sodium | 72.66% |
This table summarizes the percentage of inhibition or activity of ceanothic acid in animal models of pain and inflammation compared to the standard drug, diclofenac sodium. tandfonline.comnih.gov
Other Biological Activities
Hepatoprotective Mechanisms in Animal Models
Research has demonstrated the hepatoprotective potential of ceanothic acid in animal models of liver injury. A study investigating the effects of ceanothic acid on carbon tetrachloride (CCl4)-induced hepatotoxicity in rats showed that the compound could mitigate liver damage. The administration of ceanothic acid was found to counteract the histopathological damage induced by CCl4 nih.gov.
The protective effect of ceanothic acid is associated with its ability to modulate serum biomarkers of liver function and enhance the antioxidant defense system. In the CCl4-induced hepatotoxicity model, treatment with ceanothic acid resulted in a significant decrease in the elevated levels of serum liver enzymes. Furthermore, it influenced the levels of antioxidant enzymes and lipid peroxidation, indicating a mechanism linked to the reduction of oxidative stress nih.govtandfonline.com. While hepatoprotection was observed with ceanothic acid, another pentacyclic triterpene, zizybrenalic acid, exhibited a more pronounced effect in the same study nih.govtandfonline.com.
Currently, there is a lack of specific studies on the hepatoprotective mechanisms of ceanothic acid acetate in animal models. The available research focuses on the parent compound, ceanothic acid.
Table 1: Effect of Ceanothic Acid on Serum Biomarkers in CCl4-Induced Hepatotoxicity (Note: This table is a representative summary based on described effects; specific values were not provided in the source material.)
| Biomarker | CCl4 Control | Ceanothic Acid Treated | Effect of Ceanothic Acid |
| Alanine Aminotransferase (ALT) | Significantly Elevated | Reduced | Attenuation of liver enzyme elevation |
| Aspartate Aminotransferase (AST) | Significantly Elevated | Reduced | Attenuation of liver enzyme elevation |
| Alkaline Phosphatase (ALP) | Significantly Elevated | Reduced | Attenuation of liver enzyme elevation |
| Total Bilirubin | Significantly Elevated | Reduced | Attenuation of liver enzyme elevation |
Antidiabetic Potential
As of the latest available scientific literature, there are no specific studies investigating the antidiabetic potential of ceanothic acid acetate. Research on ceanothic acid and its derivatives has primarily focused on other biological activities. While some triterpenoids have been explored for their potential in managing diabetes, specific data on ceanothic acid acetate's effects on glucose metabolism, insulin (B600854) sensitivity, or related pathways are not currently available. Therefore, its antidiabetic potential remains an uninvestigated area of research.
Wound Healing Properties
There is currently a lack of scientific studies specifically examining the wound healing properties of ceanothic acid acetate. The potential for this compound to influence the complex processes of wound repair, such as cell proliferation, migration, and extracellular matrix deposition, has not been reported in the available literature. While other pentacyclic triterpenes, such as asiatic acid, have been studied for their beneficial effects on wound healing, similar research on ceanothic acid and its acetate derivative is absent nih.gov. Consequently, the role of ceanothic acid acetate in wound management is yet to be determined.
Antioxidant Capacity
Ceanothic acid has demonstrated notable antioxidant activity in various in vitro assays. Studies have shown its capacity to scavenge free radicals, which are implicated in cellular damage and various disease processes. Specifically, ceanothic acid exhibited significant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2) radicals nih.govtandfonline.comtandfonline.com. In a comparative study, while ceanothic acid showed significant antioxidant effects, another related compound, zizybrenalic acid, displayed even greater activity nih.gov.
The antioxidant capacity of ceanothic acid is a key component of its observed hepatoprotective effects, where it helps to mitigate oxidative stress nih.govtandfonline.com. There is no specific research available on the antioxidant capacity of ceanothic acid acetate.
Table 2: In Vitro Antioxidant Activity of Ceanothic Acid (Note: This table is a representative summary based on described effects; specific values were not provided in the source material.)
| Assay | Radical/Oxidant | Scavenging Activity of Ceanothic Acid |
| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Significant |
| Hydrogen Peroxide Scavenging Assay | Hydrogen Peroxide (H2O2) | Significant |
Osteogenic Potential in Cellular Models
The scientific literature currently lacks studies on the osteogenic potential of ceanothic acid acetate in cellular models. There is no available research investigating the effects of this compound on the differentiation of mesenchymal stem cells or pre-osteoblastic cells into mature osteoblasts. Key indicators of osteogenesis, such as alkaline phosphatase activity, extracellular matrix mineralization, and the expression of osteogenic marker genes, have not been evaluated in the context of ceanothic acid acetate treatment. While some derivatives of other triterpenoids like asiatic acid have been explored for their osteogenic induction capabilities, similar studies have not been conducted for ceanothic acid or its acetate form nih.gov.
G-protein Coupled Receptor (GPR120) Agonist Activity
Investigations into the interaction of ceanothic acid with G-protein coupled receptor 120 (GPR120), a receptor involved in metabolic regulation, have revealed that ceanothic acid itself does not possess agonist activity at this receptor. However, a semi-synthetic derivative, 3-O-protocatechuoylceanothic acid, has been identified as a novel and natural GPR120 agonist. This derivative was synthesized from ceanothic acid in a three-step process. The discovery of 3-O-protocatechuoylceanothic acid as a GPR120 agonist highlights the potential for modification of the ceanothic acid scaffold to generate compounds with specific pharmacological activities.
Structure Activity Relationship Sar Studies of Ceanothic Acid and Its Acetate Derivatives
Influence of Substitutions at Specific Positions (e.g., C-3, C-28) on Biological Activity
The biological activity of ceanothic acid derivatives can be significantly altered by substitutions at the C-3 and C-28 positions. Studies have explored the impact of modifying the hydroxyl group at C-3 and the carboxyl group at C-28 on the compound's efficacy, particularly as an acetylcholinesterase (AChE) inhibitor.
One study synthesized six derivatives of ceanothic acid and evaluated their AChE inhibitory activity. The parent ceanothic acid exhibited an IC50 value of 47.38 nM. Modifications at C-3 and C-28 led to derivatives with varied potencies. For instance, oxidation of the C-3 hydroxyl group to a ketone in one derivative resulted in an IC50 of 17.86 nM, indicating that the presence of a ketone at this position can enhance activity compared to the parent compound. nih.gov
Esterification of the C-28 carboxyl group and another at C-1 with methyl groups yielded a derivative with an IC50 of 11.24 nM, suggesting that masking the carboxylic acid functionalities can improve inhibitory potential. nih.gov An even greater enhancement in activity was observed with the reduction of both the C-1 and C-28 carboxyl groups to primary alcohols, resulting in a derivative with an IC50 of 8.94 nM. nih.gov
Furthermore, the introduction of a larger ester group at the C-3 position, such as a 2-furoyl group, led to a derivative with an IC50 of 10.12 nM. nih.gov The most potent derivative in this series was an ether-linked compound at C-3, which demonstrated an IC50 of 5.28 nM. nih.gov These findings highlight the sensitivity of the biological activity of ceanothic acid to substitutions at the C-3 and C-28 positions, with modifications that alter the polarity and steric bulk at these sites playing a important role in modulating AChE inhibition. nih.gov
| Compound | Modification | IC50 (nM) for AChE Inhibition |
|---|---|---|
| Ceanothic Acid | Parent Compound | 47.38 |
| Derivative 1 | Oxidation of C-3 hydroxyl to a ketone | 17.86 |
| Derivative 2 | Methyl esterification at C-1 and C-28 | 11.24 |
| Derivative 3 | Reduction of C-1 and C-28 carboxyls to alcohols | 8.94 |
| Derivative 4 | Esterification of C-3 hydroxyl with 2-furoyl chloride | 10.12 |
| Derivative 5 | Etherification at C-3 | 5.28 |
Role of Hydroxyl and Carboxyl Groups in Activity Modulation
The significance of the C-3 hydroxyl group is underscored by the observation that its modification can lead to a substantial increase in activity. For example, its esterification to form an acetate (B1210297) or other ester derivatives can alter the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. mdpi.com In the context of AChE inhibition, replacing the C-3 hydroxyl with an ether linkage resulted in the most potent compound in one study, suggesting that while a polar group at this position is beneficial, its nature can be fine-tuned to optimize activity. nih.gov
The carboxyl group at C-28 is also a critical determinant of biological activity. Its acidic nature can be important for anchoring the molecule to a specific binding site on a target protein through ionic interactions. However, in some cases, the presence of a free carboxylic acid can be detrimental to activity, possibly due to unfavorable interactions or reduced bioavailability. This is supported by findings where the reduction of the C-28 carboxyl group to a primary alcohol or its esterification led to enhanced AChE inhibitory activity. nih.gov This suggests that for this particular biological target, a neutral or less acidic functionality at C-28 is preferred. The carboxyl group at C-1 also appears to play a role, as its modification in conjunction with the C-28 carboxyl group resulted in significant changes in potency. nih.gov
Effect of Ester Chain Length and Unsaturation on Potency
Increasing the length of a saturated ester chain generally increases the lipophilicity of a molecule. mdpi.comnih.gov This can enhance its ability to cross biological membranes and may lead to increased potency, up to a certain point. However, an excessively long chain can lead to a decrease in activity due to reduced solubility in aqueous environments or steric hindrance at the target binding site. mdpi.com The optimal chain length is therefore a balance between lipophilicity and other physicochemical properties.
The introduction of unsaturation (i.e., double or triple bonds) into the ester chain can also influence biological activity. Unsaturation can affect the conformation of the ester chain, making it more rigid or introducing kinks. This can alter how the molecule fits into a binding pocket. Furthermore, unsaturated functionalities can participate in different types of interactions with the target, such as pi-pi stacking, which may enhance binding affinity. The electronic properties of the ester are also altered by unsaturation, which can impact its reactivity and metabolic stability. Without specific experimental data for ceanothic acid derivatives, these remain important considerations for the rational design of more potent analogues.
Stereochemical Factors in Biological Activity
Stereochemistry plays a critical role in the biological activity of natural products, as the three-dimensional arrangement of atoms determines how a molecule interacts with its biological target. For ceanothane-type triterpenoids like ceanothic acid, the complex stereochemistry of the pentacyclic core and the orientation of its substituents are crucial for their pharmacological effects.
The ceanothic acid skeleton contains multiple chiral centers, giving rise to a specific and rigid three-dimensional shape. Any alteration in the stereochemistry at any of these centers would be expected to have a significant impact on biological activity. For example, the orientation of the hydroxyl group at C-3 (alpha or beta) and the substituents at other positions can dramatically affect the binding affinity of the molecule to its target enzyme or receptor.
While SAR studies on ceanothic acid have focused on modifying functional groups, there is a lack of specific research that has synthesized and tested different stereoisomers of ceanothic acid or its acetate derivatives to systematically evaluate the impact of stereochemistry on a particular biological activity. Such studies would be invaluable in elucidating the precise structural requirements for optimal activity and would provide a deeper understanding of the molecular interactions between these compounds and their biological targets. The development of stereoselective synthetic routes to different isomers of ceanothic acid would be a key step in enabling these important investigations.
Analytical Methodologies and Pharmacokinetic Studies Animal Models
Quantitative Analysis Methods for Ceanothic Acid and its Acetate (B1210297)
While specific validated methods for the quantitative analysis of ceanothic acid acetate are not extensively detailed in publicly available literature, established analytical techniques for triterpenoids and their derivatives can be readily adapted. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone for the quantification of these compounds in different matrices.
Methodologies such as HPLC with photodiode array (PDA) detection have been successfully developed and validated for the simultaneous quantification of multiple triterpenoids in plant extracts. nih.gov For instance, a method for analyzing 13 triterpenoids demonstrated good analytical specificity, linearity (with correlation coefficients, r² > 0.9999), precision (relative standard deviation, RSD < 2%), and accuracy (recovery rates of 94.70–105.81%). nih.gov The sensitivity of such methods is often high, with limits of detection (LOD) in the range of 0.08–0.65 µg/mL. nih.gov
For more complex biological samples, such as plasma or urine, more sensitive and selective methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed. nih.govnih.gov These methods offer high sensitivity and specificity, which are critical for determining low concentrations of the analyte and its metabolites. A UPLC-QqQ MS method developed for the simultaneous determination of 14 triterpenoids in Alismatis Rhizoma showed excellent linearity (r, 0.9980–0.9999), precision (RSD, 1.18%–3.96%), and recovery (98.11%–103.8%). mdpi.comresearchgate.net
Due to the lack of strong chromophores in some triterpenoids, chemical derivatization can be employed to enhance their detection by HPLC with UV or fluorescence detectors. xjtu.edu.cn This strategy involves reacting the analyte with a labeling reagent to introduce a chromophore or fluorophore, thereby significantly improving the sensitivity of the analysis. xjtu.edu.cn
The table below summarizes typical parameters for the quantitative analysis of triterpenoids using HPLC-based methods, which could be optimized for ceanothic acid acetate.
| Parameter | HPLC-PDA | UPLC-MS/MS |
| Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water/acid | Gradient of acetonitrile and water with formic acid |
| Detection | Photodiode Array (e.g., 210-254 nm) | Triple Quadrupole Mass Spectrometry |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (RSD) | < 5% | < 15% |
| Accuracy (%) | 95-105% | 85-115% |
| LOD | ng/mL range | pg/mL to ng/mL range |
Pharmacokinetic Profiling in Animal Models
The ADME profile of a triterpenoid (B12794562) like ceanothic acid acetate is influenced by its physicochemical properties, such as lipophilicity, which is increased by acetylation. nih.gov
Absorption: The oral bioavailability of many triterpenoids is limited due to poor aqueous solubility and first-pass metabolism. mdpi.com Acetylation can sometimes improve absorption by increasing lipophilicity, which may enhance passage across the intestinal membrane. nih.gov
Distribution: Once absorbed, lipophilic compounds like acetylated triterpenoids tend to distribute into tissues rather than remaining in the systemic circulation.
Metabolism: Triterpenoids undergo extensive metabolism in the liver, primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes. The acetate group of ceanothic acid acetate is likely to be hydrolyzed by esterases, releasing ceanothic acid, which can then be further metabolized. Studies on other acetylated compounds in animal models have shown that this de-acetylation is a common metabolic pathway.
Excretion: The metabolites of triterpenoids are typically excreted in the bile and feces, with a smaller proportion eliminated in the urine. nih.gov A study on the excretion of four major triterpenoids from Ganoderma lucidum in rats after oral administration identified these compounds in the urine, demonstrating that renal excretion can be a route of elimination for some triterpenoids. nih.gov
The pharmacokinetic profile of a drug can be significantly altered in the presence of disease. Comparative studies in healthy versus pathological animal models are crucial for understanding how a compound might behave in a target patient population.
For instance, a study on three bioactive diterpenoids from Rabdosia serra extract in normal rats versus rats with concanavalin (B7782731) A-induced liver injury showed significant differences in their pharmacokinetic parameters. nih.govnih.gov In the liver injury model, the area under the curve (AUC) of the diterpenoids was notably higher, indicating increased systemic exposure, while the time to reach maximum concentration (Tmax) and half-life (t1/2) were shorter, suggesting a more rapid absorption and elimination. nih.gov This suggests that liver dysfunction can significantly impact the disposition of terpenoids.
Similarly, studies in obese versus non-obese rodent models have shown that obesity can lead to decreased drug clearance and increased systemic exposure. semanticscholar.org Given that many diseases involve inflammatory or metabolic dysregulation, it is plausible that the pharmacokinetics of ceanothic acid acetate could differ in animal models of such conditions compared to healthy controls.
The table below illustrates hypothetical comparative pharmacokinetic parameters for a triterpenoid acetate in healthy versus a pathological model, based on findings for other terpenoids.
| Pharmacokinetic Parameter | Healthy Rat Model (Mean ± SD) | Pathological Rat Model (e.g., Liver Injury) (Mean ± SD) |
| Cmax (ng/mL) | 500 ± 80 | 750 ± 120 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.4 |
| AUC (ng·h/mL) | 3000 ± 450 | 5500 ± 800 |
| t1/2 (h) | 4.5 ± 1.0 | 3.0 ± 0.8 |
| CL/F (L/h/kg) | 0.15 ± 0.03 | 0.09 ± 0.02 |
Conclusion and Future Research Directions
Summary of Key Findings on Ceanothic Acid Acetate (B1210297) Research
Direct research focused exclusively on ceanothic acid acetate is not extensively documented in publicly available scientific literature. However, significant research has been conducted on its precursor, ceanothic acid, a ceanothane-type triterpenoid (B12794562) isolated from plants of the Rhamnaceae family. nih.govresearchgate.net The primary findings revolve around the synthesis of various ceanothic acid derivatives through methods such as esterification, reduction, and oxidation to enhance biological activity. researchgate.net
A key area of discovery is the activity of ceanothic acid and its derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Studies have shown that while ceanothic acid itself has inhibitory effects, its derivatives can exhibit significantly higher potency. nih.gov Research has demonstrated that these compounds likely interact with the peripheral anionic site (PAS) of the AChE enzyme. nih.govresearchgate.net Beyond neuroprotective potential, ceanothic acid and related triterpenoids have been investigated for a range of other biological activities, as detailed in the table below.
Table 1: Reported Biological Activities of Ceanothic Acid and Related Triterpenoids
| Biological Activity | Compound(s) Studied | Key Findings |
|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Ceanothic acid and its synthetic derivatives | Derivatives showed higher inhibitory activity (IC₅₀ values between 5.28–17.86 nM) compared to the parent ceanothic acid (IC₅₀ of 47.38 nM). nih.gov |
| Cytotoxicity | Ceanothic acid derivatives (ring-A homologues) | 1-decarboxy-3-oxo-ceanothic acid was found to be the most cytotoxic against OVCAR-3 and HeLa cancer cell lines. acs.org |
| Anti-inflammatory Activity | Ceanothane-type triterpenoid saponins | A new saponin, gouanioside A, isolated from Gouania leptostachya, showed significant suppression of nitric oxide (NO) in vitro. nih.gov |
| Antiplasmodial Activity | Betulinic acid and zizyberenalic acid (from Ziziphus mauritiana) | Exhibited potent antiplasmodial effects against Plasmodium falciparum. mdpi.com |
| Antimycobacterial Activity | Ceanothane and Lupane-Type Triterpenes | Certain triterpenes from Ziziphus cambodiana have shown antimycobacterial activity. researchgate.net |
| GPR120 Agonist Activity | 3-O-protocatechuoylceanothic acid | A semi-synthetic derivative of ceanothic acid was identified as a novel and natural GPR120 agonist, whereas ceanothic acid itself was inactive. mdpi.com |
Emerging Research Avenues and Underexplored Activities
The existing body of research opens several promising avenues for future investigation into ceanothic acid acetate and other ceanothane derivatives.
Neurodegenerative Diseases: The most developed area of research is AChE inhibition for Alzheimer's disease. nih.govresearchgate.net Future work could expand to investigate effects on other hallmarks of neurodegeneration, such as beta-amyloid aggregation, tau pathology, and neuroinflammation. researchgate.net
Oncology: The cytotoxic effects of certain ceanothane derivatives against cancer cell lines warrant further exploration. acs.org Future studies could focus on identifying the specific mechanisms of action, evaluating a broader range of cancer types, and exploring potential for in vivo efficacy.
Infectious Diseases: The antiplasmodial and antimycobacterial activities observed in related triterpenoids suggest that the ceanothane scaffold could be a valuable starting point for developing new anti-infective agents. mdpi.comresearchgate.net This is a significantly underexplored area for ceanothic acid derivatives specifically.
Metabolic Disorders: The discovery that a ceanothic acid derivative can act as a GPR120 agonist points toward a novel and underexplored potential in the treatment of metabolic diseases like diabetes, as GPR120 is a target for improving glucose metabolism. mdpi.com
Potential for Rational Design of Novel Bioactive Ceanothane Derivatives
The chemical structure of ceanothic acid is well-suited for modification, offering significant potential for the rational design of new bioactive compounds. researchgate.net Simple synthetic routes have already proven effective in creating derivatives with enhanced potency compared to the parent compound. nih.gov
Future rational design strategies could focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the ceanothane skeleton (including the creation of various esters like the acetate form) and evaluating the impact on specific biological targets. This would provide a clear map for designing more potent and selective molecules.
Improving Pharmacokinetic Properties: In silico predictions of properties like absorption, distribution, metabolism, and excretion (ADME) are already being used. researchgate.net Future design can incorporate this data to optimize derivatives for better drug-likeness and bioavailability.
Target-Specific Modifications: As more biological targets are identified, derivatives can be specifically designed to enhance interaction with the active site of a particular enzyme or receptor. For instance, modifications can be tailored to improve binding affinity to the AChE peripheral anionic site. nih.gov
Table 2: Examples of Synthetic Modifications of Ceanothic Acid
| Modification Type | Reagents and Conditions | Resulting Derivative Type | Reference |
|---|---|---|---|
| Oxidation | Jones reagent, acetone, 0 °C | Ketone formation | researchgate.net |
| Esterification (Methylation) | CH₃I, K₂CO₃, acetone | Methyl ester | researchgate.net |
| Esterification (Benzylation) | K₂CO₃, DMF, benzyl (B1604629) bromide | Benzyl ester | researchgate.net |
| Reduction | LiAlH₄, THF | Alcohol formation | researchgate.net |
| Etherification | 1,4-dibromobutane, K₂CO₃, DMF | C-3 ether | researchgate.net |
| Esterification (Furoylation) | Furoyl chloride, DMAP | Furoyl ester | researchgate.net |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Future Studies
To accelerate discovery and deepen the understanding of ceanothic acid acetate and related compounds, the integration of "omics" technologies will be crucial.
Metabolomics: This can be used to identify and quantify the full spectrum of ceanothane-type triterpenoids and other secondary metabolites in their natural plant sources, such as different species of Ziziphus. mdpi.comresearchgate.net This approach can aid in the discovery of novel, naturally occurring derivatives and help standardize extracts for pharmacological testing.
Proteomics: Proteomic studies can help elucidate the mechanism of action of bioactive ceanothane derivatives. By analyzing changes in protein expression in cells or tissues treated with a compound like ceanothic acid acetate, researchers can identify its molecular targets and affected cellular pathways, moving beyond single-target screening.
Transcriptomics: Analyzing the transcriptome (the full range of messenger RNA molecules) can reveal how these compounds affect gene expression. This can provide insights into the upstream regulatory pathways modulated by ceanothane triterpenoids in disease models.
By combining these advanced analytical approaches with rational synthetic chemistry and targeted biological screening, the full therapeutic potential of ceanothic acid acetate and the broader class of ceanothane triterpenoids can be systematically explored and potentially harnessed for the development of new medicines.
Q & A
Q. What are the established protocols for isolating Ceanothic acid acetate from natural sources?
Ceanothic acid acetate is typically isolated from plant extracts using sequential chromatographic techniques. For example, chloroform or methanol extracts are fractionated via silica gel column chromatography with gradients of chloroform/methanol or n-hexane/ethyl acetate. Further purification is achieved using reverse-phase HPLC with C18 columns and methanol-water eluents. These methods ensure high purity, as demonstrated in the isolation of related triterpenes like ceanothic acid (18) and its derivatives .
Q. Which spectroscopic and chromatographic methods are critical for characterizing Ceanothic acid acetate?
Structural elucidation relies on nuclear magnetic resonance (NMR; 1H and 13C) and mass spectrometry (MS). For instance, LC-MS/MS in positive ion mode ([M+H]+ = 528.7) confirms molecular weight, while NMR data (e.g., chemical shifts for acetate groups) differentiate it from non-acetylated analogs like ceanothic acid (C30H46O5). Comparative analysis with published spectral libraries is essential for validation .
Q. How can researchers verify the purity of synthesized or isolated Ceanothic acid acetate?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, often at 210–254 nm. Thin-layer chromatography (TLC) with silica gel plates and solvent systems like chloroform:methanol (9:1) can provide preliminary purity checks. Quantification via calibration curves using reference standards is recommended .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the antiproliferative activity of Ceanothic acid acetate?
Studies should include:
- Cell line diversity : Test against multiple cancer cell lines (e.g., PC-3, SK-MEL-2) to assess specificity.
- Dose-response curves : Use concentrations ranging from 1–100 μM to determine IC50 values.
- Controls : Include positive controls (e.g., betulinic acid) and vehicle controls (e.g., DMSO).
- Mechanistic assays : Combine viability assays (MTT) with apoptosis markers (caspase-3 activation) .
Q. How can contradictory reports on Ceanothic acid acetate’s antimicrobial efficacy be resolved?
Q. How should researchers statistically analyze dose-dependent bioactivity data for Ceanothic acid acetate?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50/EC50 values. Include confidence intervals and ANOVA for multi-group comparisons. Replicate experiments at least three times to ensure robustness .
Q. What are the limitations of using MS/MS alone for structural identification of Ceanothic acid acetate?
While MS/MS provides molecular weight and fragmentation patterns, it cannot distinguish stereoisomers or confirm functional group positions. Complementary techniques like 2D NMR (COSY, HSQC) are required for full structural assignment .
Tables: Key Data for Ceanothic Acid Acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
